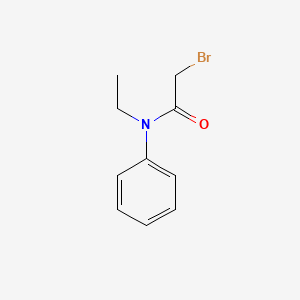

2-bromo-N-ethyl-N-phenylacetamide

Description

Overview of Brominated Acetamide (B32628) Derivatives in Organic Chemistry

Brominated acetamide derivatives are a class of organic compounds characterized by the presence of a bromine atom on the acetyl group. This structural feature renders them highly valuable as intermediates in organic synthesis. The carbon-bromine bond is a good leaving group, making these compounds excellent electrophiles for nucleophilic substitution reactions. This reactivity is fundamental to their application in the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions.

Furthermore, brominated acetamides are employed in the synthesis of various heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. The versatility of these derivatives is underscored by their role as precursors in reactions such as the Gabriel synthesis and the formation of α-amino acids. The broader field of bromination and the use of bromo-organic compounds in synthesis continue to be an active area of investigation, with a focus on developing more sustainable and selective brominating agents. nih.govbohrium.com

Significance of N-Substituted Acetamides in Synthetic Transformations

N-substituted acetamides are amides in which the nitrogen atom is bonded to one or two organic groups. The amide bond is a fundamental linkage in peptides, proteins, and numerous synthetic polymers. The nature of the substituents on the nitrogen atom significantly influences the chemical and physical properties of the acetamide, including its reactivity, solubility, and biological activity.

The synthesis of N-substituted acetamides is a critical transformation in organic chemistry, often achieved through the acylation of primary or secondary amines with an appropriate acylating agent. irejournals.com These compounds are not only important as final products but also serve as key intermediates in the synthesis of more complex molecules. The presence of substituents on the nitrogen can direct the stereochemical outcome of reactions at adjacent positions and can be used to modulate the electronic properties of the molecule. The study of N-substituted acetamides is therefore integral to the development of new pharmaceuticals, agrochemicals, and functional materials.

Research Landscape and Gaps Pertaining to 2-bromo-N-ethyl-N-phenylacetamide

A review of the current scientific literature indicates that while the broader classes of brominated acetamides and N-substituted acetamides are well-documented, dedicated research focusing specifically on this compound is limited. Its chemical properties can be inferred from its structure and by analogy to similar compounds.

The synthesis of the related compound, 2-bromo-N-phenylacetamide, is typically achieved by the reaction of aniline (B41778) with bromoacetyl bromide in the presence of a base. It is therefore highly probable that this compound can be synthesized via a similar route, using N-ethylaniline as the starting amine.

The reactivity of this compound is expected to be dominated by the electrophilic nature of the α-carbon, making it a prime candidate for reactions with a variety of nucleophiles. This would allow for the introduction of diverse functional groups, leading to the synthesis of a library of novel compounds. For instance, its reaction with amines or thiols could lead to the formation of α-amino or α-thio substituted N-ethyl-N-phenylacetamides.

Given the lack of specific research, a significant gap exists in understanding the full potential of this compound in synthetic chemistry and its potential applications. There is an opportunity for further investigation into its synthesis, characterization, and exploration of its reactivity in various organic transformations. Such studies would not only expand the chemical toolbox available to synthetic chemists but could also lead to the discovery of new molecules with interesting properties.

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | N/A | C₁₀H₁₂BrNO | 242.11 | 157837-30-4 |

| 2-bromo-N-phenylacetamide | α-bromoacetanilide | C₈H₈BrNO | 214.06 | 5326-87-4 |

| Aniline | Benzenamine | C₆H₇N | 93.13 | 62-53-3 |

| Bromoacetyl bromide | 2-bromoacetyl bromide | C₂H₂Br₂O | 201.84 | 598-21-0 |

| N-ethylaniline | N-ethylbenzenamine | C₈H₁₁N | 121.18 | 103-69-5 |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO | chemscene.com |

| Molecular Weight | 242.11 g/mol | chemscene.com |

| CAS Number | 157837-30-4 | chemscene.com |

| Purity | ≥98% | chemscene.com |

| SMILES | CCN(C1=CC=CC=C1)C(=O)CBr | chemscene.com |

| InChI | 1S/C10H12BrNO/c1-2-12(9-7-5-3-6-8-9)10(13)11/h3-8H,2H2,1H3 | chemscene.com |

Spectroscopic Data of the Analogous Compound 2-bromo-N-phenylacetamide

| Spectroscopy | Data | Source |

| ¹H NMR (DMSO-d₆) | δ 10.3 (s, 1H, NH), 7.6 (d, 2H, Ar-H), 7.3 (t, 2H, Ar-H), 7.1 (t, 1H, Ar-H), 4.1 (s, 2H, CH₂) | researchgate.net |

| ¹³C NMR | Not available in search results | |

| Mass Spectrometry | Major peaks at m/z 213, 215 corresponding to [M]+ and [M+2]+ | nih.gov |

| IR Spectroscopy | Not available in search results |

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

2-bromo-N-ethyl-N-phenylacetamide |

InChI |

InChI=1S/C10H12BrNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

AZTANGUFVJJHRC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N Ethyl N Phenylacetamide

Direct Bromination Approaches to Acetamide (B32628) Derivatives

Direct bromination at the α-position of an acetamide offers a straightforward route to the target compound, provided that the precursor, N-ethyl-N-phenylacetamide, is readily available. This approach hinges on the selective halogenation of the acetyl methyl group.

Alpha-Bromination of N-ethyl-N-phenylacetamide Precursors

The synthesis of 2-bromo-N-ethyl-N-phenylacetamide via this method begins with the precursor N-ethyl-N-phenylacetamide. The core of this approach is the activation of the α-carbon to facilitate the substitution of a hydrogen atom with a bromine atom. This is typically achieved through the formation of an enol or enolate intermediate, which then reacts with a bromine source.

The reaction of enolates, enol ethers, or enol acetates with N-bromosuccinimide (NBS) is a preferred method for α-bromination of carbonyl compounds, as it is often high-yielding with fewer side-products. wikipedia.org For N,N-disubstituted amides like N-ethyl-N-phenylacetamide, the generation of the enolate can be accomplished using a suitable base. The subsequent reaction with an electrophilic bromine source, most commonly N-bromosuccinimide (NBS), introduces the bromine at the alpha position.

Reagents and Reaction Conditions for Direct Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the α-bromination of carbonyl compounds. wikipedia.org The reaction can proceed through either a radical pathway or under acid-catalysis. For instance, hexanoyl chloride can be effectively brominated at the alpha-position using NBS with acid catalysis. wikipedia.org

For the α-bromination of N-ethyl-N-phenylacetamide, conditions would likely involve the use of NBS as the bromine source. The reaction could be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically under reflux in an anhydrous solvent like carbon tetrachloride (CCl₄). missouri.edu Alternatively, acid catalysis, for example with a catalytic amount of p-toluenesulfonic acid (p-TsOH), could be employed to promote the formation of the enol, which then reacts with NBS. scirp.orgresearchgate.net The choice of solvent is crucial, with ionic liquids also being explored as recyclable media for such transformations. scirp.orgresearchgate.net

| Parameter | Condition | Rationale/Comment |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a stable and easy-to-handle source of electrophilic bromine. |

| Initiator/Catalyst | Radical Initiator (AIBN) or Acid Catalyst (p-TsOH) | To facilitate the formation of the reactive intermediate (radical or enol). |

| Solvent | Anhydrous CCl₄, CH₃CN, or Ionic Liquids | The reaction environment must be free of water to prevent hydrolysis of the product. |

| Temperature | Reflux | Often required to initiate the reaction, especially for radical pathways. |

Nucleophilic Acylation Routes Utilizing Bromoacetyl Halides

A more common and often more direct method for the synthesis of this compound involves the reaction of an amine with a bromoacetyl halide. This nucleophilic acyl substitution is a fundamental amide bond-forming reaction.

Reaction of N-ethylaniline with Bromoacetyl Bromide

This synthetic route directly constructs the target molecule by reacting N-ethylaniline with bromoacetyl bromide or bromoacetyl chloride. In this reaction, the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The subsequent loss of a hydrogen halide (HBr or HCl) yields this compound.

A closely analogous procedure is the synthesis of 2-bromo-N-methylacetanilide from N-methylaniline and bromoacetyl bromide. chemicalbook.com In this reported synthesis, a solution of bromoacetyl bromide in ethyl acetate (B1210297) is added to a solution of N-methylaniline and triethylamine (B128534) in ethyl acetate at 0°C. The mixture is then stirred and allowed to warm to room temperature. chemicalbook.com The triethylamine acts as a base to neutralize the hydrobromic acid that is formed during the reaction, driving the equilibrium towards the product. This general procedure is highly applicable to the synthesis of this compound. Similarly, the synthesis of 2-bromo-N-(p-chlorophenyl)acetamide is achieved through the reaction of 4-chloroaniline (B138754) and bromoacetyl bromide. irejournals.com

Optimization of Reaction Parameters (e.g., temperature, stoichiometry, solvents, bases)

The efficiency and yield of the nucleophilic acylation can be significantly influenced by several reaction parameters.

Temperature: The reaction is often initiated at a low temperature, such as 0°C, to control the exothermic nature of the acylation and to minimize potential side reactions. chemicalbook.com The reaction mixture is then typically allowed to warm to room temperature to ensure completion.

Stoichiometry: The use of equimolar amounts of N-ethylaniline and bromoacetyl bromide is common. chemicalbook.com A slight excess of the amine or the acyl halide can be used to ensure the complete consumption of the other reactant. An equivalent or a slight excess of a non-nucleophilic base is crucial for scavenging the acid byproduct. chemicalbook.com

Solvents: Aprotic solvents are generally preferred to avoid reaction with the acyl halide. Dichloromethane (B109758) and ethyl acetate are commonly used solvents for this type of reaction. chemicalbook.com

Bases: A tertiary amine, such as triethylamine or pyridine, is a standard choice for the base. chemicalbook.com These bases are non-nucleophilic enough to not compete with the N-ethylaniline in reacting with the bromoacetyl bromide, but are sufficiently basic to neutralize the generated acid. An inorganic base, such as potassium carbonate, can also be used, particularly in a biphasic system. irejournals.com

| Parameter | Typical Conditions | Effect on Reaction |

| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Stoichiometry | Amine:Acyl Halide:Base ≈ 1:1:1.1 | Ensures complete reaction and neutralizes acid byproduct. |

| Solvent | Dichloromethane, Ethyl Acetate | Provides a suitable medium for the reactants without interference. |

| Base | Triethylamine, Pyridine | Scavenges the generated HX, driving the reaction to completion. |

Advanced and Catalytic Synthetic Strategies

While direct bromination and nucleophilic acylation are the most common methods, more advanced catalytic strategies are emerging for the synthesis of α-functionalized amides. These methods can offer improved efficiency, selectivity, and functional group tolerance.

One such approach involves the copper-catalyzed direct α-amination of carbonyl compounds. This method is proposed to proceed through an in-situ generated α-bromo carbonyl species. princeton.edu In the presence of a copper(II) bromide catalyst, a carbonyl substrate can be brominated at the α-position, followed by a facile nucleophilic displacement by an amine. princeton.edu While not explicitly demonstrated for this compound, this methodology suggests a potential catalytic route where N-ethyl-N-phenylacetamide could be directly coupled with a bromine source and an amine in a one-pot fashion.

Another relevant advanced strategy is the metal-catalyzed cross-coupling of α-bromo amides with various nucleophiles. For example, a cobalt-catalyzed cross-coupling between α-bromo amides and Grignard reagents has been developed to synthesize α-aryl and β,γ-unsaturated amides. acs.org Such catalytic systems highlight the synthetic potential of α-bromo amides as precursors to a wide range of functionalized amide products. thieme-connect.de While these are subsequent reactions of the title compound, the principles could be adapted for its synthesis. For instance, a catalytic system that facilitates the in-situ generation of an α-bromo amide followed by a desired transformation could be envisaged.

Visible light-driven methods are also gaining traction. For example, the site-selective aliphatic C-H bromination using N-bromoamides and visible light has been reported, showcasing the potential for radical-based C-H functionalization under mild conditions. researchgate.net

Phase Transfer Catalysis in Bromoacetamide Synthesis

Phase transfer catalysis (PTC) is a powerful synthetic strategy that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. dalalinstitute.comptfarm.pl This technique is particularly advantageous for the N-alkylation and N-acylation of amines and amides, as it can enhance reaction rates and yields without the need for expensive or hazardous anhydrous solvents. dalalinstitute.comcrdeepjournal.org

The fundamental principle of PTC involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from the aqueous or solid phase into the organic phase where the reaction occurs. youtube.com For the synthesis of this compound, this would involve the transfer of an anion, such as the deprotonated form of N-ethylaniline or a bromoacetate (B1195939) anion, across the phase boundary.

A plausible mechanism involves the deprotonation of N-ethylaniline by a strong base (like concentrated sodium hydroxide) in the aqueous phase. The resulting N-ethylanilide anion forms an ion pair with the lipophilic cation of the phase-transfer catalyst (e.g., a tetraalkylammonium ion, Q+). This ion pair is soluble in the organic phase and migrates into it, where it can then react with a brominating agent like bromoacetyl bromide dissolved in the organic solvent. mdpi.com The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. The use of chiral phase-transfer catalysts can also enable asymmetric synthesis. dalalinstitute.com

Table 1: Common Phase-Transfer Catalysts

| Catalyst Type | Example |

|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) |

| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | |

| Benzyltriethylammonium chloride (TEBAC) | |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide |

| Crown Ethers | 18-Crown-6 |

Base-Promoted Bromination Techniques

A more direct and widely documented method for the synthesis of this compound is through base-promoted bromination. This technique involves the reaction of N-ethylaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, in the presence of a base. nih.gov The primary role of the base is to neutralize the hydrogen bromide (HBr) that is formed as a byproduct of the acylation reaction, thereby driving the reaction to completion.

The reaction is typically carried out in an inert organic solvent, such as dichloromethane (DCM) or ethyl acetate, at reduced temperatures (often 0 °C) to control the exothermic nature of the reaction and minimize the formation of impurities. nih.gov An excess of the base is often used to ensure complete neutralization of the acid produced. The choice of base and solvent can influence the reaction rate and the profile of any side products. Tertiary amines, such as triethylamine, and inorganic bases, like potassium carbonate, are commonly employed. irejournals.com

General Reaction Scheme: N-ethylaniline + Bromoacetyl bromide --(Base, Solvent)--> this compound + Base·HBr

Table 2: Reagents in Base-Promoted Synthesis

| Reagent Type | Examples |

|---|---|

| Starting Material | N-ethylaniline |

| Brominating Agent | Bromoacetyl bromide, Bromoacetic acid |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃) |

| Solvent | Dichloromethane (DCM), Chloroform, Ethyl acetate, Tetrahydrofuran (THF) |

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product of this compound typically contains unreacted starting materials, the neutralized base, and other side products. Therefore, effective purification is a critical step to obtain the compound in high purity. The most common and effective methods for the purification of this and similar bromoacetamides are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a versatile and widely used purification technique in organic synthesis, including for the purification of active pharmaceutical ingredients. nih.gov This method separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column. researchgate.net For the purification of this compound, silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. nih.gov

The selection of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system is chosen so that the target compound has a moderate affinity for the stationary phase, allowing it to move down the column at a different rate from the impurities. Typically, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is used. commonorganicchemistry.com A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to effectively separate all components of the mixture. researchgate.net

Table 3: Typical Column Chromatography Systems for Bromoacetamides

| Stationary Phase | Mobile Phase (Eluent System) |

|---|---|

| Silica Gel | Hexane / Ethyl Acetate |

| Silica Gel | Heptane / Ethyl Acetate |

| Silica Gel | Dichloromethane / Methanol |

| Alumina (Basic) | Ethanol |

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle of this method relies on the differential solubility of the desired compound and the impurities in a chosen solvent or solvent mixture. chemicalbook.com The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures. pitt.edu

For this compound, a suitable solvent would be one that can effectively dissolve the compound when heated to its boiling point and then allow for the formation of well-defined crystals upon cooling, leaving the impurities dissolved in the mother liquor. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration. Common solvents for the recrystallization of acetamides include ethyl acetate, ethanol, and mixtures such as benzene (B151609)/ethyl acetate. chemicalbook.com

Table 4: Potential Solvents for Recrystallization

| Solvent | Comments |

|---|---|

| Ethyl Acetate | Commonly used for similar acetamides. |

| Ethanol | A polar protic solvent, effective for many amides. |

| Acetone | A polar aprotic solvent. chemicalbook.com |

| Toluene | A non-polar aromatic solvent. |

| Heptane/Ethyl Acetate | A solvent/anti-solvent system can be effective. |

| Methanol/Water | A polar solvent mixture. |

Spectroscopic and Structural Characterization of 2 Bromo N Ethyl N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 2-bromo-N-ethyl-N-phenylacetamide is expected to exhibit distinct signals corresponding to the ethyl and phenyl protons, as well as the methylene (B1212753) protons adjacent to the bromine atom. Based on the analysis of analogous compounds such as 2-bromo-N-phenylacetamide and N-ethyl-N-phenylacetamide, the following chemical shift assignments can be predicted.

The protons of the ethyl group will likely appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group, due to spin-spin coupling. The phenyl protons would typically reside in the aromatic region of the spectrum. The methylene protons of the bromoacetyl group are expected to be a singlet and shifted downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Ethyl -CH₃ | ~1.1-1.3 | Triplet | Shielded aliphatic protons. |

| Ethyl -CH₂- | ~3.7-3.9 | Quartet | Deshielded by the adjacent nitrogen atom. |

| Bromoacetyl -CH₂- | ~3.9-4.1 | Singlet | Deshielded by the carbonyl and bromine. |

| Phenyl -H | ~7.2-7.5 | Multiplet | Aromatic protons. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal due to significant deshielding. The carbons of the phenyl ring will appear in the aromatic region. The ethyl group carbons will be found in the aliphatic region, with the carbon attached to the nitrogen being more deshielded. The carbon of the bromoacetyl group will also be significantly deshielded by the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~13-15 |

| Bromoacetyl -CH₂- | ~28-32 |

| Ethyl -CH₂- | ~42-45 |

| Phenyl C (aromatic) | ~126-130 |

| Phenyl C (ipso) | ~140-143 |

| Carbonyl C=O | ~165-168 |

To unambiguously confirm the structure of this compound, advanced NMR techniques would be employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the methyl and methylene protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques would provide definitive confirmation of the assigned structure by mapping out the complete bonding network of the molecule.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration. The exact position of this band can be influenced by the electronic effects of the substituents. The presence of the C-N bond of the amide and the aromatic C=C bonds of the phenyl ring will also give rise to characteristic absorption bands. The C-H stretching vibrations of the aliphatic and aromatic groups will also be observable.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3000-3100 | Medium |

| Aliphatic C-H Stretch | ~2850-2980 | Medium |

| Amide C=O Stretch | ~1660-1680 | Strong |

| Aromatic C=C Stretch | ~1450-1600 | Medium-Strong |

| C-N Stretch | ~1200-1350 | Medium |

| C-Br Stretch | ~600-700 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high accuracy. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of this compound under mass spectrometric conditions would likely involve cleavage of the amide bond, loss of the bromine atom, and fragmentation of the ethyl and phenyl groups. The analysis of these fragment ions would provide further confirmation of the compound's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC facilitates its separation from a mixture, and the subsequent mass spectrometry provides detailed information about its molecular weight and fragmentation pattern upon electron ionization.

While a publicly available, experimentally determined mass spectrum for this compound is not readily found in the surveyed literature, the fragmentation pattern can be predicted based on the molecule's structure. The presence of bromine is a key feature, as it exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by two mass-to-charge units (m/z).

The molecular ion peak [M]+ for this compound would be expected at m/z 241 and 243. Key fragmentation pathways would likely involve the cleavage of the C-Br bond, the C-C bond alpha to the carbonyl group, and fragmentation of the N-ethyl-N-phenylamino group.

Table 1: Predicted Major Mass Fragments in the GC-MS of this compound

| Fragment Name | Structure | Predicted m/z |

| Molecular Ion | [C10H12BrNO]+ | 241/243 |

| Loss of Bromine | [C10H12NO]+ | 162 |

| N-ethyl-N-phenylaminium | [C8H10N]+ | 120 |

| Phenylium | [C6H5]+ | 77 |

| Bromomethyl | [CH2Br]+ | 93/95 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

To date, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, studies on related bromoacetamides suggest that these molecules often form hydrogen-bonded dimers in the solid state through N-H···O interactions. In the case of this compound, the tertiary amide nitrogen lacks a hydrogen atom, precluding this specific interaction. Instead, intermolecular forces would likely be dominated by dipole-dipole interactions of the amide group, C-H···O and C-H···Br hydrogen bonds, and π-π stacking of the phenyl rings. Theoretical modeling suggests that the compound could crystallize in a monoclinic system, possibly in the P2₁/c space group.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Theoretical prediction needed |

| b (Å) | Theoretical prediction needed |

| c (Å) | Theoretical prediction needed |

| α (°) | 90 |

| β (°) | Theoretical prediction needed |

| γ (°) | 90 |

| Volume (ų) | Theoretical prediction needed |

| Z | 4 |

Integration of Experimental and Theoretical Spectral Data

The integration of experimental data with computational chemistry provides a powerful tool for structural confirmation and understanding the electronic properties of a molecule. Density Functional Theory (DFT) calculations are commonly employed to predict spectroscopic data, which can then be compared with experimental results.

For this compound, a computational study, for instance using the B3LYP functional with a 6-31G* basis set, could be performed to optimize the molecular geometry and predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). These theoretical values can be correlated with experimental spectra to confirm the structure. For example, the calculated carbonyl (C=O) stretching frequency can be compared to the experimentally observed band in the FT-IR spectrum. Similarly, calculated 1H and 13C NMR chemical shifts can be correlated with the experimental spectrum to assign each resonance to a specific atom in the molecule.

This integrated approach is particularly valuable when experimental data is limited or ambiguous. The comparison can help to resolve uncertainties in spectral assignments and provide a more profound understanding of the molecule's structure and properties.

Table 3: Framework for Integration of Experimental and Theoretical Data

| Spectroscopic Technique | Experimental Parameter | Theoretical Parameter (e.g., DFT B3LYP/6-31G*) |

| GC-MS | m/z of fragments | Predicted fragmentation pathways and energies |

| FT-IR | Vibrational frequencies (cm-1) | Calculated vibrational frequencies (scaled) |

| 1H NMR | Chemical shifts (ppm), Coupling constants (Hz) | Calculated nuclear shielding tensors and chemical shifts |

| 13C NMR | Chemical shifts (ppm) | Calculated nuclear shielding tensors and chemical shifts |

| X-ray Crystallography | Bond lengths (Å), Bond angles (°) | Optimized geometric parameters |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo N Ethyl N Phenylacetamide

The chemical behavior of 2-bromo-N-ethyl-N-phenylacetamide is characterized by the electrophilic nature of the alpha-carbon and the nucleophilic potential of the phenyl ring, modulated by the electronic effects of the N-ethylacetamido group.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a bromine atom on the carbon adjacent (alpha) to the carbonyl group makes this position highly susceptible to nucleophilic attack. This reactivity is a hallmark of α-halo carbonyl compounds.

Mechanism of Bromine Displacement

The displacement of the bromide ion from the alpha-carbon predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key factors influencing this mechanism are:

Electrophilicity of the Alpha-Carbon: The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, rendering the alpha-carbon electron-deficient and a prime target for nucleophiles.

Stabilization of the Transition State: During an SN2 reaction, the incoming nucleophile attacks the alpha-carbon from the side opposite to the bromine atom. The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the bromide. This transition state is significantly stabilized by the overlap of the p-orbitals of the carbonyl group with the developing p-orbital on the alpha-carbon. This orbital overlap delocalizes the negative charge, lowering the activation energy of the reaction. libretexts.org

Good Leaving Group: The bromide ion is an excellent leaving group, which facilitates the substitution process.

The reaction is typically stereospecific, resulting in an inversion of configuration at the alpha-carbon if it is a stereocenter.

Reactivity with Various Nucleophiles

Due to the high reactivity of the alpha-bromine, this compound can react with a wide array of nucleophiles to form a diverse range of derivatives. α-Bromo carboxylic acids and their derivatives are known to be valuable synthetic intermediates for this reason. libretexts.org The reaction of α-haloamides with nitrogen nucleophiles is a common method for synthesizing α-amino amides. nih.gov For instance, studies on similar compounds like 2-bromo-N-(p-chlorophenyl) acetamide (B32628) have shown successful substitution reactions with various amines. irejournals.com

Below is a table summarizing the expected products from the reaction of this compound with different classes of nucleophiles.

| Nucleophile Class | Specific Example | Reagent Example | Expected Product |

| Amines | Primary Amine | Methylamine (CH₃NH₂) | 2-(methylamino)-N-ethyl-N-phenylacetamide |

| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | 2-(diethylamino)-N-ethyl-N-phenylacetamide | |

| Alcohols | Alkoxide | Sodium Methoxide (NaOCH₃) | 2-methoxy-N-ethyl-N-phenylacetamide |

| Thiols | Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-N-ethyl-N-phenylacetamide |

| Carboxylates | Acetate (B1210297) | Sodium Acetate (CH₃COONa) | 2-acetoxy-N-ethyl-N-phenylacetamide |

| Cyanide | Cyanide Ion | Sodium Cyanide (NaCN) | 2-cyano-N-ethyl-N-phenylacetamide |

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is largely dictated by the directing effect of the N-ethylacetamido substituent.

Regioselectivity and Directing Effects of Substituents

The N-ethylacetamido group [-N(Et)C(=O)CH₂Br] attached to the phenyl ring is an activating group and an ortho, para-director. youtube.com This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring through resonance. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

The resonance structures below illustrate the increased electron density at the ortho and para carbons:

However, the N-ethylacetamido group also exerts a steric hindrance effect due to the presence of the ethyl group and the entire acetamide moiety. This steric bulk can hinder the approach of an electrophile to the ortho positions, often leading to a preference for substitution at the less sterically hindered para position.

Influence of Reaction Conditions on Aromatic Substitution

The ratio of ortho to para substituted products can be influenced by several reaction conditions:

Nature of the Electrophile: Bulkier electrophiles will preferentially attack the para position to minimize steric clash with the N-ethylacetamido group.

Solvent: The polarity of the solvent can affect the regioselectivity of electrophilic bromination on substituted anilines. researchgate.netlookchem.com A similar effect can be anticipated for other electrophilic substitutions on this compound.

Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable para isomer over the kinetically favored ortho isomer.

Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst used in reactions like Friedel-Crafts alkylation or acylation can also influence the product distribution.

The following table outlines the expected major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Expected Major Product (para isomer shown) |

| Nitration | HNO₃, H₂SO₄ | 2-bromo-N-ethyl-N-(4-nitrophenyl)acetamide |

| Halogenation | Br₂, FeBr₃ | 2-bromo-N-(4-bromophenyl)-N-ethylacetamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-(4-acetylphenyl)-2-bromo-N-ethylacetamide |

| Sulfonation | SO₃, H₂SO₄ | 4-(N-(2-bromoacetyl)-N-ethylamino)benzenesulfonic acid |

Redox Reactions of the Brominated Acetamide Moiety

The this compound molecule possesses sites that can participate in reduction-oxidation (redox) reactions. The carbon-bromine bond is particularly susceptible to reduction.

Recent advancements in synthetic chemistry, such as photoredox catalysis, have provided methods for the single-electron reduction of α-haloamides. chimia.ch In such a process, a photosensitizer, upon irradiation with visible light, can transfer an electron to the α-bromoamide. This results in the cleavage of the C-Br bond to form a bromide anion and an α-amido radical intermediate.

This highly reactive radical can then participate in various subsequent reactions, such as:

Hydrogen Atom Abstraction: Reaction with a hydrogen donor to yield the debrominated product, N-ethyl-N-phenylacetamide.

Addition to Alkenes: Intermolecular or intramolecular addition to a carbon-carbon double bond to form a new carbon-carbon bond.

The amide functionality itself can undergo redox transformations, although this typically requires more specific and often harsh conditions. For example, the electrochemical conversion of certain anilides to oxindoles involves redox steps at the electrodes. nih.gov While not a direct reaction of the brominated acetamide moiety, it highlights the potential for redox chemistry within the broader structural class.

Reduction Pathways

The reduction of this compound can proceed via several pathways, primarily targeting the amide carbonyl group and the carbon-bromine bond. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide functionality. harvard.edu In a typical reaction, the amide would be converted to the corresponding amine, N-(2-bromoethyl)-N-ethylaniline. However, the presence of the bromine atom introduces complexity, as LiAlH₄ can also reduce alkyl halides. harvard.edu Therefore, a mixture of products could be expected, including the fully reduced N,N-diethylaniline.

More selective reducing agents are required to target a specific functional group. For instance, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BTHF), are known to reduce amides. harvard.edu A controlled reduction with BTHF could potentially yield N-(2-bromoethyl)-N-ethylaniline. The successful selective reduction of the related, albeit bulkier, 2-bromo-N,N-dimethylacetamide to N,N-dimethyl-2-bromoethanamine has been reported using a controlled amount of BTHF.

Alternatively, catalytic hydrogenation could be employed. Depending on the catalyst and conditions, this method could lead to the hydrogenolysis of the C-Br bond to yield N-ethyl-N-phenylacetamide, or potentially the reduction of the aromatic ring under more forcing conditions.

| Reducing Agent | Potential Product(s) | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | N-(2-bromoethyl)-N-ethylaniline, N,N-diethylaniline | Non-selective, reduces both amide and C-Br bond. harvard.edu |

| Borane-Tetrahydrofuran (BTHF) | N-(2-bromoethyl)-N-ethylaniline | Offers better selectivity for the amide group with careful control. |

| Catalytic Hydrogenation (e.g., H₂/Pd) | N-ethyl-N-phenylacetamide | Selective for C-Br bond hydrogenolysis under mild conditions. |

Oxidation Pathways

The oxidation of this compound can occur at several sites: the nitrogen atom, the α-carbon of the ethyl group, the methylene (B1212753) group adjacent to the bromine, or the phenyl ring.

The N-alkylaniline moiety is susceptible to oxidation. Anodic oxidation of N-alkylanilines can lead to the formation of substituted benzidines and diphenylamines through coupling reactions. acs.orgacs.org Chemical oxidation, for example with benzoyl peroxide, can also lead to complex product mixtures. rsc.org

The amide group itself is generally inert to oxidation but can be oxidized under specific conditions. thieme-connect.com For instance, methods have been developed for the α-oxidation of amides to form α-keto amides or α-hydroxy amides. acs.org Applying such a method to this compound could potentially lead to oxidation at the carbon of the ethyl group adjacent to the nitrogen.

Electrochemical oxidation of amides has also been studied, and can result in bond cleavage at various positions depending on the substituents. rsc.org For N-aryl-2,2-diphenylacetamides, anodic oxidation can lead to cleavage of the benzyl-carbonyl bond or the N-aryl bond. rsc.org

| Oxidizing Agent/Method | Potential Reaction Site | Potential Product Type |

| Anodic Oxidation | N-alkylaniline moiety | Substituted benzidines, diphenylamines. acs.orgacs.org |

| Benzoyl Peroxide | N-alkylaniline moiety | Complex oxidation products. rsc.org |

| Specialized Amide α-oxidation reagents | α-carbon of the ethyl group | α-keto or α-hydroxy amide derivatives. acs.org |

| Electrochemical Oxidation | Amide and adjacent bonds | Cleavage products (e.g., N-ethylaniline). rsc.org |

Other Significant Reaction Pathways

Free Radical Reactions

The carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate an α-amido radical. This radical intermediate can then participate in various subsequent reactions.

A notable example is the cobalt-catalyzed carbocyclization of α-bromo-N-phenylacetamide derivatives. rsc.org In these reactions, a radical is generated at the α-carbon, which can then undergo cyclization. Although the specific substrate in the cited study was an arylethenyl substituted α-bromo-N-phenylacetamide, the underlying principle of radical formation at the α-position is applicable. The reaction proceeds via a 6-exo-trig radical cyclization. rsc.org

Copper-catalyzed atom transfer radical addition (ATRA) reactions are also a possibility. In such reactions, the α-bromoamide can add across a double bond. While some α-bromoamides require additional electron-withdrawing groups for efficient reaction, the N-phenyl group may provide sufficient activation.

Cyclization Reactions

The ability of this compound to form radical intermediates opens up pathways for intramolecular cyclization reactions, leading to the formation of heterocyclic structures.

The cobalt-catalyzed reaction mentioned previously is a prime example of a cyclization pathway. In the presence of an arylethenyl substituent, this reaction leads to the synthesis of 4-substituted quinolin-2-(1H)-ones. rsc.org This transformation involves a sequence of a 6-exo-trig radical cyclization, a cross-coupling reaction, and a base-promoted ionic reaction. rsc.org

Similarly, if the N-phenyl group of this compound itself participates in the cyclization, it could potentially lead to the formation of oxindole (B195798) derivatives through an intramolecular Heck-type reaction or a radical cyclization onto the aromatic ring. The feasibility of such a reaction would depend on the catalyst and reaction conditions.

| Reaction Type | Catalyst/Initiator | Key Intermediate | Product Type |

| Radical Carbocyclization | Cobalt(II) salt / TBHP | α-amido radical | 4-substituted quinolin-2-(1H)-ones (with appropriate precursor). rsc.org |

| Intramolecular Cyclization | Transition metal catalyst (e.g., Palladium) or radical initiator | α-amido radical or organometallic intermediate | Oxindole derivatives |

Computational and Theoretical Studies of 2 Bromo N Ethyl N Phenylacetamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study involves geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined. For molecules in the N-phenylacetamide class, the optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. This structural data is foundational for understanding the molecule's steric and electronic properties.

The electronic structure of related N-phenylacetamide derivatives has been investigated, revealing the distribution of electrons within the molecule. nih.gov This analysis helps in identifying the electron-rich and electron-deficient regions, which are key to predicting the molecule's behavior in chemical reactions.

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C=O | 1.23 |

| N-C(ethyl) | 1.46 |

| N-C(phenyl) | 1.42 |

| Bond Angles (°) ** | |

| O=C-N | 122.5 |

| C-N-C | 118.0 |

| Dihedral Angles (°) ** | |

| C-C-N-C | 175.0 |

| Note: The values in this table are representative examples based on DFT calculations of similar acetamide (B32628) structures and are for illustrative purposes. |

Prediction of Reactivity Indices

DFT calculations can be used to determine various global and local reactivity descriptors. These indices, such as electronegativity, chemical hardness, and electrophilicity, provide a quantitative measure of a molecule's reactivity. For instance, studies on similar aromatic amines have utilized DFT to understand their reactivity. tci-thaijo.org The electrophilicity index, in particular, can indicate the propensity of a molecule to accept electrons.

| Reactivity Index | Predicted Value |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.5 eV |

| Global Electrophilicity Index (ω) | 2.45 eV |

| Note: These values are hypothetical and serve to illustrate the types of reactivity indices that can be calculated using DFT. |

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic transitions and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A larger energy gap generally implies greater stability and lower reactivity. researchgate.net

For related compounds, the HOMO-LUMO gap has been found to be a significant factor in their chemical behavior. researchgate.net

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Note: The energy values are illustrative and based on general findings for similar organic molecules. |

Computational Prediction of Spectroscopic Data

DFT calculations can also predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are valuable for confirming the structure of synthesized compounds. For instance, the vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental IR spectrum. Studies on N-phenylacetamide derivatives have successfully used these methods for structural confirmation. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights that are complementary to the static picture provided by DFT.

2 Bromo N Ethyl N Phenylacetamide As a Synthetic Intermediate and Building Block

Role in the Synthesis of Diverse Organic Molecules

2-bromo-N-ethyl-N-phenylacetamide's utility as a synthetic intermediate stems from the high reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of a diverse range of more complex molecules.

The reaction of this compound with various nucleophiles is a cornerstone of its application. For instance, its chloro-analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a key intermediate in the synthesis of the widely used local anesthetic, Lidocaine. umass.edu The synthesis involves the reaction of the chloro-amide with diethylamine, displacing the chlorine atom to form the final product. umass.edu This suggests a similar synthetic pathway is viable using this compound, potentially offering advantages in reaction kinetics or yield.

Furthermore, this bromo-amide can serve as a precursor for the synthesis of various heterocyclic compounds. The reaction of α-haloacetamides with thiourea (B124793) and its derivatives is a well-established method for the synthesis of aminothiazoles, a class of compounds with significant biological activity. Research has shown that N-phenylacetamide derivatives can be used to create thiazole-containing compounds with antibacterial and nematicidal properties. uspto.gov This highlights the potential of this compound in constructing complex heterocyclic systems.

Precursor for Pharmaceutical Intermediates

The structural motif of N-phenylacetamide is present in numerous biologically active compounds, making this compound a valuable precursor for pharmaceutical intermediates. The ability to readily introduce various substituents by displacing the bromine atom allows for the generation of a library of compounds for drug discovery and development.

As previously mentioned, the synthesis of Lidocaine provides a strong indication of the potential of this compound in this field. A Chinese patent describes a synthesis method for Lidocaine that involves the reaction of 2,6-dimethylaniline (B139824) with a 2-(diethylamino)-N,N-dialkyl acetamide (B32628) compound. google.com While not a direct use of the bromo-compound, it underscores the importance of the acetamide linkage in such pharmaceuticals. The bromo-analog offers a reactive handle to achieve similar transformations.

Research into related N-phenylacetamide derivatives has demonstrated a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anti-Helicobacter pylori properties. nih.gov For example, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives, synthesized from the corresponding 2-bromo-N-(p-chlorophenyl)acetamide, exhibited moderate to high antibacterial activity against several bacterial strains. nih.gov This further supports the role of this compound as a key building block for generating novel pharmaceutical candidates.

Building Block for Agrochemical Compounds

The versatility of this compound extends to the agrochemical sector, where it can be utilized as a building block for the synthesis of pesticides, herbicides, and fungicides. The introduction of specific functional groups onto the N-phenylacetamide scaffold can impart desired biological activity against agricultural pests and diseases.

A notable application is in the synthesis of compounds with fungicidal properties. Research has shown that 2-bromo-N-phenylacetamide exhibits fungicidal activity against fluconazole-resistant Candida species. This suggests that derivatives of this compound could be developed as effective antifungal agents for agricultural use.

Furthermore, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been shown to yield compounds with significant antibacterial and nematicidal activity. uspto.gov One such compound demonstrated excellent nematicidal activity against Meloidogyane incognita, a major agricultural pest. uspto.gov The synthesis of these thiazole (B1198619) derivatives often involves the reaction of an α-bromoacetamide with a thiourea, a reaction for which this compound is an ideal starting material. nih.gov

Use in Specialty Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound serves as an intermediate in the synthesis of various specialty chemicals. These can include dyes, pigments, and materials with specific optical or electronic properties. The ability to introduce chromophoric or other functional groups through the reactive bromine atom makes it a versatile tool for the synthesis of tailored molecules.

While direct public domain examples of its use in dye synthesis are not prevalent, the general reactivity of α-haloacetamides makes them suitable for such applications. The synthesis of azo dyes, for instance, often involves the coupling of a diazonium salt with a nucleophilic aromatic compound. ncert.nic.in Derivatives of this compound could potentially be functionalized to act as either the diazonium component or the coupling partner. The historical use of a wide range of intermediates in the dye industry suggests that compounds with the reactivity profile of this compound would be valuable. sciencemadness.org

Degradation and Chemical Stability of 2 Bromo N Ethyl N Phenylacetamide

Investigation of Chemical Degradation Pathways

The chemical integrity of 2-bromo-N-ethyl-N-phenylacetamide can be compromised through several degradation pathways, including hydrolysis, photolysis, and thermal decomposition. Each of these routes involves distinct mechanisms that lead to the breakdown of the molecule into various smaller chemical entities.

Hydrolysis Mechanisms and Kinetics

Hydrolysis represents a significant degradation pathway for this compound, primarily targeting the amide and the carbon-bromine bonds. The reaction mechanism and its kinetics are highly dependent on the pH of the environment.

Under both acidic and alkaline conditions, the amide bond is susceptible to cleavage. libretexts.org In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of N-ethyl-N-phenylamine and bromoacetic acid. Conversely, under alkaline conditions, a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon occurs, also resulting in the cleavage of the amide bond to produce N-ethyl-N-phenylamine and the corresponding carboxylate salt. libretexts.org

The carbon-bromine bond is also a site of hydrolytic activity. The bromine atom, being a good leaving group, can be displaced by a hydroxide ion in a nucleophilic substitution reaction, particularly under neutral to alkaline conditions. This process would yield 2-hydroxy-N-ethyl-N-phenylacetamide and a bromide ion.

The rate of hydrolysis is influenced by the nature of the substituents on the acetamide (B32628). In a study on various haloacetamides, it was observed that these compounds primarily decompose into the corresponding haloacetic acids through a nucleophilic reaction at the carbonyl carbon. nih.gov The rate of this degradation is generally faster under basic conditions. nih.gov

| Condition | Primary Degradation Products | General Observations |

| Acidic (e.g., pH < 4) | N-ethyl-N-phenylamine, Bromoacetic acid | Catalyzed by H+ ions, targeting the amide bond. |

| Neutral (e.g., pH 6-8) | 2-hydroxy-N-ethyl-N-phenylacetamide, Bromide ion | Slower hydrolysis, primarily at the C-Br bond. |

| Alkaline (e.g., pH > 9) | N-ethyl-N-phenylamine, Bromoacetate (B1195939) | Catalyzed by OH- ions, rapid cleavage of the amide bond. |

This table presents the expected primary degradation products of this compound under different pH conditions based on general hydrolysis mechanisms of amides and haloacetamides.

Photolytic Degradation Pathways

Exposure to light, particularly in the ultraviolet spectrum, can induce the degradation of this compound. The primary mechanism of photolytic degradation is expected to be the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This cleavage would generate a bromo radical and an acetamide-derived radical. These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or recombination to form various byproducts.

Another potential photolytic pathway involves the photosensitized degradation, where other molecules in the environment absorb light energy and transfer it to the this compound molecule, leading to its decomposition. Studies on related N-substituted compounds have shown that photolytic conditions can lead to complex reaction mixtures. For instance, the photodegradation of N-substituted trichloroacetamides can lead to the formation of isocyanates. nih.gov

Thermal Decomposition Characteristics

At elevated temperatures, this compound will undergo thermal decomposition. The specific decomposition temperature and products will depend on the rate of heating and the presence of oxygen. In an inert atmosphere, pyrolysis is likely to proceed through the elimination of hydrogen bromide, a common thermal degradation pathway for bromoalkanes, to form N-ethyl-N-(phenyl)acryloylamide. Further heating would lead to the fragmentation of the molecule, potentially cleaving the amide bond and breaking down the aromatic ring.

In the presence of oxygen, thermal decomposition will be an oxidative process, leading to the formation of a complex mixture of smaller molecules, including oxides of carbon, nitrogen, and bromine-containing compounds. The decomposition is expected to be exothermic. While specific data for this compound is not available, studies on the thermal stability of related amides have shown that decomposition can occur at temperatures above their melting points, and the presence of functional groups can significantly influence the decomposition pathway.

Stability Under Various Chemical Conditions

The stability of this compound is not only affected by physical conditions like light and heat but also by the chemical environment, including pH, the nature of the solvent, and the presence of oxidizing or reducing agents.

Effect of pH and Solvent Environment

As discussed in the hydrolysis section, pH is a critical factor governing the stability of this compound. Both acidic and basic conditions can catalyze its degradation. researchgate.netajpojournals.org The compound is expected to be most stable in a neutral or slightly acidic pH range, where the rates of both acid- and base-catalyzed hydrolysis are minimized.

The solvent environment also plays a significant role. Protic solvents, especially water, can participate directly in hydrolysis reactions. The polarity of the solvent can influence the rate of degradation by stabilizing or destabilizing transition states. For instance, polar protic solvents can solvate the leaving group (bromide ion) in nucleophilic substitution reactions, thereby accelerating the reaction rate. In non-polar, aprotic solvents, the stability of the compound is expected to be significantly higher due to the lack of readily available nucleophiles and the inability of the solvent to stabilize ionic intermediates.

| pH Range | Relative Stability | Primary Degradation Pathway |

| < 4 | Low | Acid-catalyzed hydrolysis of the amide bond. |

| 4 - 6 | High | Minimal hydrolysis. |

| 6 - 8 | Moderate | Slow hydrolysis of the C-Br bond. |

| > 8 | Low | Base-catalyzed hydrolysis of the amide bond. |

This interactive data table provides a qualitative assessment of the stability of this compound across different pH ranges, based on general principles of amide and haloalkane chemistry.

Oxidative and Reductive Stability

The presence of oxidizing and reducing agents can also affect the stability of this compound. The N-ethyl-N-phenylamino group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidation products, especially in the presence of strong oxidizing agents. However, the electron-withdrawing nature of the bromoacetyl group may offer some degree of protection to the nitrogen atom from oxidation.

Under reductive conditions, the carbon-bromine bond is the most likely site of reaction. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) could lead to the reductive dehalogenation of the molecule to form N-ethyl-N-phenylacetamide. The amide carbonyl group can also be reduced, though this typically requires stronger reducing agents like lithium aluminum hydride, and would result in the formation of the corresponding amine, N-ethyl-N-(2-bromoethyl)aniline. libretexts.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-bromo-N-ethyl-N-phenylacetamide with high purity for research purposes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromoacetamide derivatives are often prepared by reacting N-ethyl-N-phenylamine with bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere. Reaction optimization (e.g., temperature control at 0–5°C, slow reagent addition) minimizes side products like di-brominated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%). Similar protocols for brominated acetamides are validated in studies on structurally analogous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 270.03 for CHBrNO).

- IR Spectroscopy : Detection of amide C=O stretches (~1650–1680 cm) and C-Br bonds (~550–650 cm).

Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. How can researchers validate the purity of this compound?

- Methodological Answer : Orthogonal methods are essential:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Melting Point Analysis : Compare observed values with literature data (±2°C range).

- Elemental Analysis : Confirm C, H, N, Br percentages within 0.3% of theoretical values.

Discrepancies may indicate residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to grow suitable crystals.

- Data Collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Use SHELXL for structure solution, with anisotropic displacement parameters for Br and heavy atoms.

Example parameters from analogous compounds: Monoclinic space group Cc, a = 5.062 Å, b = 18.361 Å, c = 9.115 Å, α = 102.13° .

Q. How can researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction : Apply the IEF-PCM model in DFT calculations to account for solvent-induced shifts.

- Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria (e.g., N-ethyl group rotation).

- Cross-Validation : Compare with solid-state NMR or SCXRD-derived torsion angles .

Q. What role does the bromine atom play in the crystal packing and reactivity of this compound?

- Methodological Answer : The bromine atom influences:

- Intermolecular Interactions : Halogen bonding (Br···O=C) stabilizes crystal lattices, as seen in related bromoacetamides (Br···O distances ~3.2 Å).

- Reactivity : Bromine enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution in downstream reactions.

SCXRD data for analogous compounds show Br participation in short contacts (<3.5 Å), affecting melting points and solubility .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Critical parameters include:

- Temperature : Maintain ≤5°C to suppress thermal decomposition.

- Stoichiometry : Use a 1.2:1 molar ratio of bromoacetyl bromide to amine to ensure complete reaction.

- Solvent Choice : Anhydrous dichloromethane reduces hydrolysis of bromoacetyl bromide.

Monitoring via TLC (hexane:ethyl acetate = 3:1) identifies by-products early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.